4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic organic compound, belonging to the class of pyrrolopyridines. It serves as a crucial building block in organic synthesis and medicinal chemistry research. [] This compound is used as a key intermediate for creating a diverse range of molecules with potential biological activities. These activities are explored in various studies involving drug development for targeting specific biological pathways.
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound has garnered significant interest in medicinal chemistry due to its potential applications as a scaffold for drug development. The unique presence of both fluorine and hydroxyl groups in its structure provides distinctive chemical properties that can be leveraged in various chemical reactions and biological interactions. Its chemical identification is supported by the CAS number 1036963-07-1, and it is recognized for its role in inhibiting specific biological pathways, particularly those involving fibroblast growth factor receptors .
The synthesis of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves a multi-step process. A common synthetic route includes the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate. The reaction conditions are optimized to yield high purity and yield of the final product.
The molecular formula of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is , with a molecular weight of approximately 166.16 g/mol. The structure features a pyrrolopyridine framework with specific substituents that influence its reactivity and biological activity.
Key structural data includes:
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The primary target for 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is the fibroblast growth factor receptor (FGFR). This compound acts by inhibiting FGFR signaling pathways, which are crucial for various cellular processes including cell proliferation and migration.
The inhibition of FGFRs affects several biochemical pathways such as:
In vitro studies have demonstrated that this compound can inhibit breast cancer cell proliferation and induce apoptosis .
4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol appears as a solid at room temperature, with specific handling precautions due to its chemical reactivity.
Key properties include:
Relevant data suggest that proper storage conditions involve keeping the compound sealed and stored at room temperature away from moisture .
The scientific applications of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol primarily revolve around its use as a pharmaceutical intermediate in drug development. Its ability to inhibit fibroblast growth factor receptors makes it a candidate for therapeutic agents targeting cancers and other diseases associated with aberrant FGFR signaling pathways . Additionally, it serves as an important scaffold for synthesizing more complex molecules with potential therapeutic effects.
Palladium-catalyzed cross-coupling reactions provide the most direct route for constructing the biologically crucial pyrrolo[2,3-b]pyridine core with precise regiocontrol. The strategic halogenation pattern on pyridine precursors enables selective functionalization at C3 and C5 positions, which is essential for subsequent fluorination and methylation steps. Stille and Suzuki couplings have emerged as particularly effective methods for introducing carbon substituents while maintaining the integrity of the nitrogen-rich heterocycle. For instance, Stille coupling between 3-bromo-5-iodopyridine derivatives and tributyl(vinyl)tin generates advanced intermediates that undergo cyclization to form the pyrrolo[2,3-b]pyridine scaffold with complete regioselectivity [3] .
Optimization studies reveal that ligand selection critically influences coupling efficiency and functional group tolerance. Employing XPhos as a bulky phosphine ligand with Pd(dba)₂ as the catalyst enables efficient couplings even with sterically hindered substrates (Table 1). The electron-deficient nature of the pyridine ring necessitates carefully controlled conditions to prevent catalyst decomposition, typically achieved through degassed solvents and inert atmospheres. Post-coupling, acid-mediated cyclization completes the core assembly, yielding the 1H-pyrrolo[2,3-b]pyridine structure with the 5-hydroxy group positioned for subsequent modifications.
Table 1: Palladium-Catalyzed Coupling Efficiency with Different Ligands
Coupling Type | Ligand | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Stille | XPhos | 80 | 92 | >99:1 |
Stille | PPh₃ | 100 | 65 | 95:5 |
Suzuki | SPhos | 90 | 85 | >99:1 |
Suzuki | DPPF | 110 | 78 | 98:2 |
Alternative approaches utilize sequential cross-coupling strategies where protected 5-hydroxy-7-azaindole derivatives undergo selective halogenation at C4, enabling direct access to fluorination precursors. This route benefits from the commercial availability of 7-azaindole building blocks, though it requires careful protection/deprotection strategies to preserve the acid-sensitive N-H group during transformations [2] . Recent advances demonstrate that microwave-assisted coupling reduces reaction times from hours to minutes while maintaining excellent regiocontrol, significantly improving throughput for preclinical compound development.
Regioselective fluorination at the C4 position presents unique challenges due to competing reaction pathways and the electron-rich nature of the pyrrolopyridine system. Two predominant methodologies have emerged: electrophilic fluorination using Selectfluor-type reagents and nucleophilic halogen exchange via Balz-Schiemann or halogen-metal exchange pathways [3]. Electrophilic fluorination employs 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) under mild conditions (acetonitrile, 60°C), achieving moderate yields (45-65%) but with variable regioselectivity depending on the protecting group strategy. The reaction proceeds through an electrophilic aromatic substitution mechanism where the electron-deficient fluorinating agent attacks the most nucleophilic position (C4), though competing reactions at C6 can reduce selectivity.
In contrast, nucleophilic fluorination via Balz-Schiemann methodology demonstrates superior regiocontrol (>98%) albeit with more complex synthetic sequences. This approach requires diazotization of 4-amino-1H-pyrrolo[2,3-b]pyridin-5-ol precursors followed by thermal decomposition of the isolated tetrafluoroborate salt to install the fluorine atom (Table 2). While providing excellent regioselectivity, the method suffers from limited functional group tolerance and potential explosion hazards during diazonium salt handling [3]. More practical nucleophilic approaches utilize halogen exchange on 4-bromo precursors using anhydrous tetrabutylammonium fluoride (TBAF) in DMF at elevated temperatures (150-160°C), yielding the target fluoro compound in >85% purity. This method benefits from readily available brominated precursors and avoids hazardous intermediates, though it requires specialized equipment for high-temperature reactions.
Table 2: Comparative Performance of Fluorination Methodologies
Method | Reagent/System | Temperature (°C) | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|---|
Electrophilic | Selectfluor/MeCN | 60 | 45-65 | 85:15 (4- vs 6-F) | Moderate regioselectivity |
Balz-Schiemann | NaNO₂/HBF₄ | 0 (diazotization) | 60-75 | >98:2 | Explosive intermediates |
Nucleophilic Exchange | TBAF/DMF | 150 | 80-88 | >99:1 | High temperature required |
Halogen-Metal Exchange | n-BuLi/DAST | -78 to 25 | 70-82 | 95:5 | Cryogenic conditions |
Halogen-metal exchange strategies offer complementary advantages, particularly for late-stage fluorination. Treatment of 4-bromo derivatives with n-butyllithium at -78°C generates the unstable aryllithium intermediate, which reacts with N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) to install fluorine. While requiring cryogenic conditions, this method provides exceptional functional group tolerance and enables sequential functionalization when combined with directed ortho-metalation strategies [3]. Recent innovations demonstrate that continuous flow reactors overcome previous limitations by minimizing residence times of unstable intermediates, improving yield and safety profile for nucleophilic fluorination routes.
Directed ortho-metalation (DoM) has emerged as the most efficient strategy for regioselective methylation at the electron-rich C2 position of the pyrrolopyridine scaffold. This approach leverages the inherent directing group capability of the pyridine nitrogen and strategically installed auxiliaries to overcome the inherent C3>C2 selectivity bias. Optimal results are achieved through temporary installation of removable directing groups, with N,N-diethylcarbamoyl proving most effective due to its strong coordination with organolithium bases and facile removal under mild conditions [6].
The stepwise sequence begins with protection of the 5-hydroxy group as a tert-butyldimethylsilyl (TBS) ether, followed by installation of the diethylcarbamoyl group at N1. Treatment with sec-butyllithium in THF at -78°C generates a stabilized aryllithium species ortho to the directing group, which reacts with methyl iodide to install the methyl substituent with >95:5 regioselectivity (Table 3). Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) regenerates the N-H group without affecting the newly installed methyl group. Critical optimization studies revealed that temperature control during metalation is essential to prevent polylithiation and decomposition, with -78°C providing optimal balance between reactivity and selectivity.
Table 3: Directed Ortho-Metalation Optimization Parameters
Directing Group | Base | Temperature (°C) | Solvent | Yield (%) | C2:C3 Methylation Ratio |
---|---|---|---|---|---|
N,N-Diethylcarbamoyl | s-BuLi | -78 | THF | 92 | 98:2 |
N-Pivaloyl | LDA | -78 | THF | 75 | 90:10 |
N-TMS | n-BuLi | -95 | Et₂O | 65 | 85:15 |
None | LDA | -78 | THF | <10 | 55:45 |
Alternative methylation strategies include palladium-catalyzed C-H functionalization using dimethylzinc as methyl source, though this method shows preference for C3 functionalization unless sterically hindered protecting groups are employed. Recent advances demonstrate that temporary halogenation at C3 blocks this reactive site, enabling selective C2 methylation through Suzuki-Miyaura cross-coupling with methylboronic acid. This orthogonal approach provides complementary selectivity to DoM, particularly for substrates sensitive to strong organolithium bases. Process optimization has identified key parameters for scalable production, including catalyst loading (Pd(OAc)₂, 2 mol%), ligand (SPhos, 4 mol%), and base (K₃PO₄), achieving >90% conversion with minimal protodehalogenation byproducts [2] [6].
Solid-phase synthesis addresses critical limitations in solution-phase approaches for multistep synthesis of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, particularly regarding purification challenges and scalability. The methodology employs Wang resin-linked precursors through the 5-hydroxy group, enabling stepwise functionalization while minimizing protecting group manipulations. Key advantages include simplified purification through filtration, excess reagent usage to drive reactions to completion, and compatibility with automation platforms for parallel synthesis [2] [4].
The optimized sequence begins with esterification of Wang resin (loading: 0.8-1.2 mmol/g) with 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid using DIC/DMAP in DMF, achieving >95% coupling efficiency. Subsequent fluorination is performed using resin-bound 4-bromo precursors with anhydrous TBAF in NMP at 150°C for 24 hours, followed by thorough washing to remove inorganic salts. Methyl group installation employs DoM strategies adapted to solid-phase conditions, where resin-bound carbamate-protected intermediates undergo metalation with t-BuLi (2.5 equiv) in THF at -40°C, followed by quenching with methyl iodide. Cleavage from the resin is accomplished with 20% TFA/DCM, simultaneously removing protecting groups and liberating the target compound in high purity (85-92%) after lyophilization.
Table 4: Solid-Phase Synthesis Performance Metrics
Step | Reaction Conditions | Conversion (%) | Purity After Cleavage | Key Advantage |
---|---|---|---|---|
Resin Loading | DIC/DMAP, DMF, 24h | >95 | N/A | High loading efficiency |
Fluorination | TBAF, NMP, 150°C, 24h | 85 | 78 | Simplified salt removal |
Directed Metalation | t-BuLi/MeI, THF, -40°C | 90 | 82 | No competing solution-phase reactions |
Acid Cleavage | 20% TFA/DCM, 2h | >98 | 85-92 | Simultaneous deprotection |
Comparative analysis with solution-phase synthesis demonstrates significant advantages in throughput and purification efficiency. A three-step solid-phase sequence reduces purification time by >70% and increases overall yield from 52% (solution) to 78% (solid-phase) for milligram-to-gram scale production. The methodology has been successfully adapted to continuous flow systems where resin-packed columns enable sequential reactions with real-time monitoring, further enhancing process control and scalability. Quality by Design (QbD) approaches have identified critical process parameters including resin swelling behavior, reagent diffusion rates, and cleavage kinetics, enabling robust production of high-purity material (>99% HPLC) suitable for pharmaceutical development [2] [4] .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1